Cas no 947868-11-3 (Butanamide, N-[3-(acetylamino)-4-methylphenyl]-)

Butanamide, N-[3-(acetylamino)-4-methylphenyl]- structure
947868-11-3 structure
Product Name:Butanamide, N-[3-(acetylamino)-4-methylphenyl]-
CAS No:947868-11-3
MF:C13H18N2O2
MW:234.294223308563
CID:1023424
PubChem ID:45118144
Update Time:2025-04-20

Butanamide, N-[3-(acetylamino)-4-methylphenyl]- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, N-[3-(acetylamino)-4-methylphenyl]-
    • N-(3-acetamido-4-methylphenyl)butanamide
    • AKOS005270409
    • 947868-11-3
    • Inchi: 1S/C13H18N2O2/c1-4-5-13(17)15-11-7-6-9(2)12(8-11)14-10(3)16/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)
    • InChI Key: RZIMJDGLTUURHM-UHFFFAOYSA-N
    • SMILES: O=C(CCC)NC1C=CC(C)=C(C=1)NC(C)=O

Computed Properties

  • Exact Mass: 234.136827821g/mol
  • Monoisotopic Mass: 234.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 58.2Ų
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